N-Nitrosoanatabine

Carcinogenicity Toxicology Regulatory Science

Quantifying tobacco-specific nitrosamines (TSNAs) in complex matrices is compromised by co-elution and cross-reactivity with carcinogenic analogs. N-Nitrosoanatabine (NAT; CAS 887407-16-1) resolves this as an IARC Group 3 non-carcinogenic reference standard with distinct LC-MS/MS transitions and a validated LOQ of 0.04 μg/L. • Negative control for carcinogenicity studies vs. Group 1 TSNAs (NNN, NNK); no carcinogenicity in rats at doses up to 9 mmol/kg. • CYP2A13 inhibitor tool compound (Ki = 1.37 μM for HPB formation) for metabolic pathway investigation. • ≥98% purity; characterized per ISO 23921:2020 & ISO 21766:2024 for reliable multi-analyte nitrosamine quantification.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 887407-16-1
Cat. No. B013793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosoanatabine
CAS887407-16-1
Synonyms1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine;  N’-Nitrosoanatabine;  (R,S)-NAT; 
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1C=CCN(C1C2=CN=CC=C2)N=O
InChIInChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2
InChIKeyZJOFAFWTOKDIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosoanatabine Reference Standard Overview


N-Nitrosoanatabine (NAT; CAS 887407-16-1) is a tobacco-specific nitrosamine (TSNA) belonging to the N-nitroso derivative class of secondary amines . This analytical reference standard is predominantly found as the (S)-enantiomer in tobacco products . It serves as a key compound in analytical method development for nitrosamine quantification and is essential for meeting regulatory nitrosamine impurity control standards in pharmaceutical and tobacco-related applications [1][2].

Standard type Racemic (R,S)-mixture reference standard
Primary use TSNA quantification method development
Key context Enantiomeric composition differs in tobacco matrices

N-Nitrosoanatabine vs. NNN and NNK


While N-Nitrosoanatabine (NAT) is often co-analyzed with other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), their fundamental toxicological profiles and analytical behaviors diverge sharply. NAT is classified by the IARC as a Group 3 carcinogen (inadequate evidence of carcinogenicity in humans), whereas NNN and NNK are Group 1 carcinogens (carcinogenic to humans) [1]. This critical distinction renders generic substitution impossible for studies focused on non-carcinogenic nitrosamine metabolism, enantiomer-specific analyses, or the development of accurate, multi-analyte methods where co-elution and unique mass transitions are problematic [2][3].

Carcinogenicity classification mismatch NAT is IARC Group 3, while NNN and NNK are Group 1 carcinogens, precluding generic interchange in toxicology studies.
Analytical behavior divergence Distinct mass transitions and retention may cause co-elution and method bias if substituted for NNN or NNK in multi-analyte LC-MS/MS.

N-Nitrosoanatabine Evidence Guide


IARC Carcinogenicity: NAT vs. NNN and NNK

N-Nitrosoanatabine (NAT) demonstrates a fundamentally different carcinogenicity profile compared to its primary in-class analogs, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). According to the International Agency for Research on Cancer (IARC), NAT is classified as a Group 3 carcinogen ('not classifiable as to its carcinogenicity to humans'), whereas both NNN and NNK are classified as Group 1 carcinogens ('carcinogenic to humans') [1].

IARC Classification
Reported
NAT: Group 3 vs NNN / NNK: Group 1
Non-carcinogenic nitrosamine study design support
IARC Monograph Vol. 89 context
Carcinogenicity Toxicology Regulatory Science

CYP2A13 Inhibition: NAT vs. NAB vs. Nicotine

In an in vitro metabolism study using recombinant CYP2A13 enzyme, N-Nitrosoanatabine (NAT) demonstrated competitive inhibition of NNN metabolism. For the formation of the key metabolite 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), the inhibition constant (Ki) for NAT was determined to be 1.37 μM. This value is directly comparable to the Ki values for N'-nitrosoanabasine (NAB) at 0.71 μM and nicotine at 0.98 μM, indicating that NAT's inhibitory potency on CYP2A13 is of the same order of magnitude as these closely related compounds [1].

CYP2A13 Ki
Reported
1.37 μM
CYP2A13 inhibition assay context
vs. NAB 0.71 μM, Nicotine 0.98 μM; in vitro recombinant enzyme
Enzyme Inhibition Cytochrome P450 Metabolic Activation

NAT Enantiomeric Composition: Tobacco vs. Racemic Standard

The enantiomeric composition of N-Nitrosoanatabine (NAT) in tobacco products is a critical differentiator for analytical method development and toxicological studies. In commercial and research cigarettes and smokeless tobacco, the (S)-enantiomer of NAT accounts for approximately 80% of the total N-NAT content, a finding that is consistent across multiple studies . In contrast, the most common analytical reference standard is the racemic (R,S)-mixture (CAS 887407-16-1).

Enantiomeric profile
Cross-study reported
~80% (S)-enantiomer in tobacco
Racemic standard may introduce quantification bias
Tobacco matrices; racemic (R,S)-mixture standard
Chiral Analysis Enantiomer Ratio Tobacco-Specific Nitrosamines

LC-MS/MS LOQ: NAT vs. Other TSNAs

In a validated LC-MS/MS method for the determination of TSNAs in electronic cigarette replacement liquids, the limit of quantification (LOQ) for N-Nitrosoanatabine (NAT) was determined to be 0.04 μg/L. This compares favorably to the LOQs for other TSNAs measured in the same study: 0.06 μg/L for both NNN and NAB, and 0.07 μg/L for NNK [1].

LC-MS/MS LOQ
Reported
NAT: 0.04 μg/L vs NNN/NAB: 0.06, NNK: 0.07 μg/L
Trace-level detection context
Validated method; e-cigarette liquids
LC-MS/MS Analytical Chemistry Method Validation

N-Nitrosoanatabine Application Scenarios


Negative Control in Carcinogenicity & Genotoxicity Studies

Given its IARC Group 3 classification and the published in vivo data showing no carcinogenicity in rats at doses up to 9 mmol/kg, N-Nitrosoanatabine (NAT) serves as an ideal negative control compound in studies designed to assess the carcinogenic potential of other tobacco-specific nitrosamines (TSNAs) such as NNN and NNK (Group 1 carcinogens) [1]. Its non-carcinogenic profile allows researchers to isolate and study the effects of the truly carcinogenic nitrosamines without the confounding factor of a positive response from the control substance.

CYP2A13 Inhibition and Drug-Drug Interaction Studies

NAT has a well-defined and quantifiable inhibitory effect on the CYP2A13 enzyme, a key player in the metabolic activation of procarcinogens in the respiratory tract [1]. The established Ki value of 1.37 μM for HPB formation provides a precise benchmark for researchers designing in vitro experiments to investigate the modulation of nitrosamine metabolism. NAT can be used as a tool compound to competitively inhibit CYP2A13 activity, allowing for the study of alternative metabolic pathways or the impact of co-exposure to multiple TSNAs.

Primary Reference Standard for Multi-Analyte LC-MS/MS TSNA Quantification

The lower limit of quantification (LOQ) for NAT (0.04 μg/L) in validated LC-MS/MS methods, compared to NNN, NAB, and NNK, makes it an excellent and sensitive primary reference standard for the accurate quantification of TSNAs in complex matrices like e-cigarette liquids and tobacco smoke [1]. Its distinct mass transition and chromatographic behavior are essential for avoiding co-elution and ensuring the specificity of quantitative assays as mandated by international standards such as ISO 23921:2020 and ISO 21766:2024 [2][3].

Application
Selection Property
Validation Focus
Negative control for carcinogenicity studies
IARC Group 3 classification context
Non-carcinogenic profile in in vivo models
CYP2A13 inhibition research
Ki-based enzyme inhibition assay fit
CYP2A13-mediated metabolic activation endpoints
Multi-analyte TSNA quantification
LC-MS/MS sensitivity and specificity
LOQ, matrix effect, and chromatographic resolution

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